molecular formula C8H19NO3 B3059817 Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- CAS No. 128620-95-1

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

Cat. No.: B3059817
CAS No.: 128620-95-1
M. Wt: 177.24 g/mol
InChI Key: VSOZELYPBULFAE-UHFFFAOYSA-N
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Description

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is a chemical compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes two methoxyethoxy groups attached to an ethanamine backbone. It is often used as a ligand in coordination chemistry, particularly with f-block metals, due to its ability to form stable complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can modulate the properties of the metal ions, such as their luminescence and redox behavior. The compound acts as a ligand, coordinating with the metal ions through its nitrogen and oxygen atoms, which facilitates various chemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is unique due to its ability to form stable complexes with a wide range of metal ions, particularly f-block metals. This property makes it highly valuable in coordination chemistry and various industrial applications .

Biological Activity

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-, also known by its CAS number 128620-95-1, is a compound with notable biological activity. Its structure features two methoxyethoxy groups attached to an ethanamine backbone, which contributes to its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exhibits unique chemical properties that enable it to interact with biological systems. The compound can form stable complexes with metal ions, particularly f-block metals, which are significant in various biochemical processes.

Key Mechanisms:

  • Ligand Formation : The nitrogen and oxygen atoms in the compound coordinate with metal ions, modulating their properties such as luminescence and redox behavior.
  • Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to primary amines or alcohols.

Biological Activity

The biological activity of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is primarily linked to its interactions with metalloproteins and metalloenzymes. These interactions are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
Metal Ion CoordinationForms stable complexes with f-block metals
Enzyme ModulationPotential to modulate enzyme activities
Drug Delivery PotentialInvestigated for use as a drug delivery agent
Toxicity StudiesLow acute toxicity; NOAEL values indicate safety margins

Case Studies and Experimental Data

  • Toxicity Assessment : Research indicates that Ethanamine exhibits low acute toxicity in experimental models. The oral LD50 in rats was found to be 11,800 mg/kg, suggesting a favorable safety profile for potential applications .
  • Developmental Toxicity : Studies have shown that at high doses (e.g., >1,000 mg/kg/day), developmental effects were observed in offspring during gestation periods . This highlights the importance of dosage in therapeutic contexts.
  • Genotoxicity Tests : In vitro studies demonstrated that the compound does not exhibit genotoxic effects at concentrations up to 5,000 µg/plate . This finding supports its potential use in pharmaceutical applications.

Comparative Analysis with Similar Compounds

Ethanamine's unique structure allows it to interact differently compared to similar compounds:

Compound Description Comparison Aspect
Ethanol, 2-methoxy-Simpler analog with fewer functional groupsLess complex coordination
2-Methoxyethyl acetateSimilar methoxyethoxy group but different overall structureDifferent biological interactions

Properties

IUPAC Name

2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZELYPBULFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563384
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128620-95-1
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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